molecular formula C13H16ClN3O B7647563 4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine

4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine

Cat. No. B7647563
M. Wt: 265.74 g/mol
InChI Key: OUZDVIHSVGFISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine, also known as JNJ-42153605, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine involves the modulation of dopamine and serotonin neurotransmission. It acts as a selective antagonist of the dopamine D2 receptor, which results in the inhibition of dopamine signaling. This, in turn, leads to the suppression of psychotic symptoms associated with schizophrenia. This compound also acts as a partial agonist of the serotonin 5-HT2C receptor, which results in the modulation of appetite and mood.
Biochemical and Physiological Effects
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of dopamine in the brain, which is believed to be responsible for its antipsychotic effects. In addition, this compound has also been found to increase the levels of serotonin, which is believed to be responsible for its mood-regulating effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine is its high selectivity for the dopamine D2 receptor. This makes it a promising candidate for the treatment of schizophrenia, as it is expected to exhibit fewer side effects compared to other antipsychotic drugs. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine. One potential direction is the investigation of its efficacy in the treatment of other neurological disorders, such as Parkinson's disease. Another potential direction is the development of more soluble analogs of this compound, which would improve its in vivo efficacy. Finally, the investigation of the long-term effects of this compound on dopamine and serotonin signaling would provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine involves the reaction of 4-chloropyrazole-1-carboxylic acid with furan-2-ylmethylamine, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against the dopamine D2 receptor, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease. In addition, this compound has also been found to exhibit activity against the serotonin 5-HT2C receptor, which is involved in the regulation of appetite and mood.

properties

IUPAC Name

4-(4-chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c14-11-8-15-17(9-11)12-3-5-16(6-4-12)10-13-2-1-7-18-13/h1-2,7-9,12H,3-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZDVIHSVGFISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(C=N2)Cl)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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